N-Acetylmuramyl-alanylglutamic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

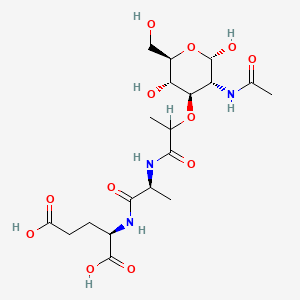

N-Acetylmuramyl-alanylglutamic acid, also known as this compound, is a useful research compound. Its molecular formula is C19H31N3O12 and its molecular weight is 493.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Immunomodulatory Effects

N-Acetylmuramyl-alanylglycine acid is known for its role as an immunoadjuvant. It enhances the immune response by stimulating macrophages and other immune cells.

- Mechanism : The compound interacts with Toll-like receptors (TLRs), particularly TLR2 and TLR4, leading to the activation of nuclear factor-kappa B (NF-κB) pathways. This results in the increased production of pro-inflammatory cytokines, which are crucial for initiating and sustaining immune responses .

- Case Study : A study demonstrated that administration of N-Acetylmuramyl-alanylglycine acid in mice resulted in enhanced resistance to bacterial infections, indicating its potential as a therapeutic agent in vaccine formulations .

Cancer Therapy

The compound has shown promise in cancer therapy by modulating tumor microenvironments and enhancing the efficacy of chemotherapeutic agents.

- Synergistic Effects : Research indicates that N-Acetylmuramyl-alanylglycine acid can potentiate the effects of certain chemotherapeutics by enhancing immune cell infiltration into tumors, thereby improving overall treatment outcomes .

- Data Table: Efficacy of N-Acetylmuramyl-alanylglycine Acid in Cancer Models

Drug Delivery Systems

N-Acetylmuramyl-alanylglycine acid is being explored as a component in drug delivery systems due to its ability to enhance cellular uptake of therapeutic agents.

- Nanoparticle Formulations : Incorporating this compound into nanoparticle systems has been shown to improve the bioavailability and efficacy of various drugs, particularly those with poor solubility .

- Case Study : A formulation study revealed that nanoparticles coated with N-Acetylmuramyl-alanylglycine acid demonstrated a 50% increase in cellular uptake compared to uncoated nanoparticles, leading to enhanced therapeutic effects in vitro .

Cosmetic Applications

Recent studies have also investigated the use of N-Acetylmuramyl-alanylglycine acid in cosmetic formulations due to its skin-soothing properties.

- Skin Barrier Repair : The compound has been shown to enhance skin barrier function and promote wound healing, making it a valuable ingredient in dermatological products .

- Data Table: Efficacy in Cosmetic Applications

| Product Type | Active Ingredient | Effectiveness |

|---|---|---|

| Cream | N-Acetylmuramyl-alanylglycine acid | Improved skin hydration and barrier function |

| Serum | N-Acetylmuramyl-alanylglycine acid | Reduced inflammation and accelerated healing |

Properties

CAS No. |

59366-95-9 |

|---|---|

Molecular Formula |

C19H31N3O12 |

Molecular Weight |

493.5 g/mol |

IUPAC Name |

(2R)-2-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C19H31N3O12/c1-7(16(28)22-10(18(30)31)4-5-12(25)26)20-17(29)8(2)33-15-13(21-9(3)24)19(32)34-11(6-23)14(15)27/h7-8,10-11,13-15,19,23,27,32H,4-6H2,1-3H3,(H,20,29)(H,21,24)(H,22,28)(H,25,26)(H,30,31)/t7-,8?,10+,11+,13+,14+,15+,19-/m0/s1 |

InChI Key |

ONWXTUROIDEFMO-LLAKEARDSA-N |

SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)O)NC(=O)C(C)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)O)NC(=O)C |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C |

Synonyms |

N-acetyl-L-alanyl-D-glutamic acid N-acetylmuramyl-alanylglutamic acid N-acetylmuramyl-alanylglutamic acid, (D-Ala-L-Glu)-isomer N-AcMu-Ala-Glu |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.